1-(3-Phenoxyphenyl)piperidine
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Overview
Description
1-(3-Phenoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a phenoxyphenyl group attached to the piperidine ring. Piperidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of 1-(3-Phenoxyphenyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 3-phenoxybenzyl chloride with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
For industrial production, the process can be scaled up by optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
1-(3-Phenoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Phenoxyphenyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including anticancer, antiviral, and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3-Phenoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The compound can influence signaling pathways such as NF-κB, PI3K/Akt, and MAPK, which are involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
1-(3-Phenoxyphenyl)piperidine can be compared with other piperidine derivatives, such as:
Piperine: A natural alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with anticancer and anti-inflammatory effects.
Matrine: A compound with antiviral and anticancer activities.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1135032-28-8 |
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Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
1-(3-phenoxyphenyl)piperidine |
InChI |
InChI=1S/C17H19NO/c1-3-9-16(10-4-1)19-17-11-7-8-15(14-17)18-12-5-2-6-13-18/h1,3-4,7-11,14H,2,5-6,12-13H2 |
InChI Key |
VLFRJXNNHHVMJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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